molecular formula C27H26ClNO6 B4303452 METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE

METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE

Cat. No.: B4303452
M. Wt: 495.9 g/mol
InChI Key: HTRDBUWGPIPGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate is a complex organic compound that belongs to the class of azetidinones. This compound is characterized by its unique structure, which includes a benzoate ester, a chlorophenoxy group, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Azetidinone Ring: This can be achieved through a , which involves the reaction of an imine with a ketene.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction of a chlorophenol derivative with an appropriate electrophile.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the dimethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{3-(4-bromophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate
  • Methyl 4-{3-(4-fluorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate
  • Methyl 4-{3-(4-methylphenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate

Uniqueness

Methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The combination of the azetidinone ring with the chlorophenoxy and dimethoxyphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClNO6/c1-32-22-13-4-17(16-23(22)33-2)14-15-29-24(18-5-7-19(8-6-18)27(31)34-3)25(26(29)30)35-21-11-9-20(28)10-12-21/h4-13,16,24-25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRDBUWGPIPGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(C2=O)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE

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